![molecular formula C13H22ClNO3 B3947723 methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride](/img/structure/B3947723.png)
methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride
Descripción general
Descripción
Methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride, also known as MDFH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a furoate ester derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride involves its binding to the sigma-1 receptor. This binding activates the receptor, leading to downstream effects on cellular signaling pathways. This compound has been shown to modulate calcium signaling, which is important for neuronal function. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling, which is important for neuronal function. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the role of this receptor in various physiological and pathological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. This compound has been shown to have neuroprotective effects in various models of these diseases, and further research is needed to explore its potential as a treatment option. Additionally, this compound has been shown to have anti-inflammatory effects, and further research is needed to explore its potential as a treatment for inflammatory diseases. Finally, there is a need for further research on the mechanism of action of this compound, particularly its downstream effects on cellular signaling pathways.
Aplicaciones Científicas De Investigación
Methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neuronal function. This compound has been used as a tool compound to study the role of the sigma-1 receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
methyl 5-[[di(propan-2-yl)amino]methyl]furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(2)14(10(3)4)8-11-6-7-12(17-11)13(15)16-5;/h6-7,9-10H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFNZWYEXDFXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(O1)C(=O)OC)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-methoxyphenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947641.png)
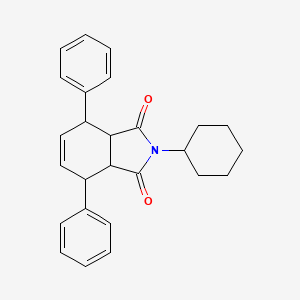
![ethyl 1-{3-[(2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947657.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B3947664.png)
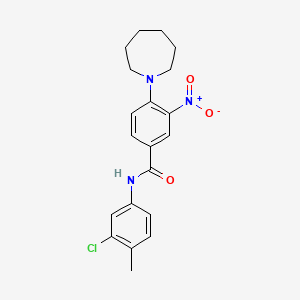
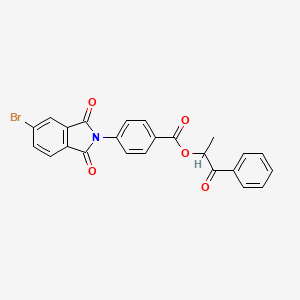
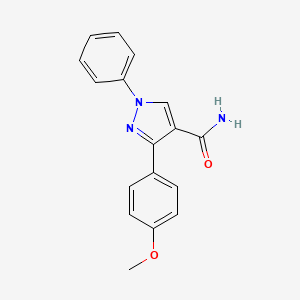
![4-(1-azepanylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3947685.png)
![2-chloro-N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3947691.png)
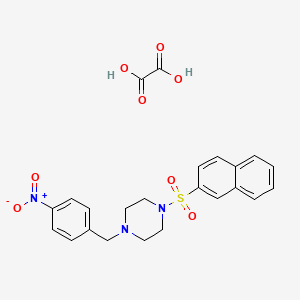
![N-{[1-(diphenylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide](/img/structure/B3947713.png)
![3-[({2-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3947715.png)
![methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3947720.png)
